3-Hydroxy-1,5-diphenylpyrrolidin-2-one
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Overview
Description
3-Hydroxy-1,5-diphenylpyrrolidin-2-one is a heterocyclic compound that belongs to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 3-Hydroxy-1,5-diphenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from readily available synthetic precursors . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines, reductive cyclization of nitroolefins with 1,3-diketones, or various aldol-type cyclocondensations .
Chemical Reactions Analysis
3-Hydroxy-1,5-diphenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Hydroxy-1,5-diphenylpyrrolidin-2-one has a wide range of scientific research applications. It is used in medicinal chemistry for the development of bioactive compounds with antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities . Additionally, it is used in the synthesis of various alkaloids and unusual β-amino acids . The compound also finds applications in the development of inhibitors for protein-protein interactions, antibacterial agents, and antiviral agents .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of the tumor suppressor protein p53 . Additionally, it acts as an inhibitor of HIV integrase and dengue virus helicase, making it a potential candidate for antiviral therapies .
Comparison with Similar Compounds
3-Hydroxy-1,5-diphenylpyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one and its derivatives. These compounds share a similar five-membered lactam structure but differ in their substituents and biological activities . For instance, pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, and antitumor activities . The unique combination of substituents in this compound contributes to its specific biological activities and potential therapeutic applications .
Properties
CAS No. |
19344-93-5 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-hydroxy-1,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14-15,18H,11H2 |
InChI Key |
LDJFEKZEWALFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)C1O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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